Product packaging for Phosphatidylethanol(Cat. No.:CAS No. 322647-55-2)

Phosphatidylethanol

Cat. No.: B1425624
CAS No.: 322647-55-2
M. Wt: 703 g/mol
InChI Key: JCABVIFDXFFRMT-DIPNUNPCSA-N
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Description

Historical Context of Phosphatidylethanol Discovery and Early Investigations

The discovery of this compound in mammalian systems was first reported in 1983. nih.gov Initial studies detected PEth in the brain, liver, heart, and skeletal muscle of rats that had been chronically exposed to ethanol (B145695). nih.gov Much of the foundational research into alcohol biomarkers, including PEth, originated from clinics and laboratories in Sweden. researchgate.netnih.gov

Early investigations focused on understanding the mechanism of its formation. Researchers discovered that the enzyme Phospholipase D (PLD) was responsible for catalyzing the formation of PEth. dnalegal.com Studies in the 1980s demonstrated that in the presence of ethanol, PLD facilitates a transphosphatidylation reaction, substituting ethanol for water to produce PEth from phosphatidylcholine. dnalegal.comechelon-inc.com This was a significant finding, as PLD-catalyzed formation of PEth had previously only been described in plant tissues. dnalegal.com Subsequent research further confirmed that PEth is a direct metabolite of ethanol, formed only when alcohol has been consumed. nih.gov One of the first reports to suggest PEth's potential as a direct alcohol biomarker was published in 1987, noting that tumor-promoting phorbol (B1677699) esters could activate its synthesis in animal cells exposed to ethanol. dnalegal.com

Academic Significance of this compound as a Unique Bioactive Lipid

This compound is recognized as a novel, ethanol-derived bioactive lipid. oup.com Bioactive lipids are a class of molecules involved in a wide array of biological processes. focusbiomolecules.com The academic significance of PEth stems from its unique properties and functions. Unlike many other lipids, PEth is an abnormal phospholipid that accumulates in cell membranes upon exposure to ethanol and is degraded slowly. oup.comoup.com This accumulation is thought to contribute to some of the pathophysiology associated with chronic ethanol consumption. oup.com

Research has demonstrated that PEth is not merely an inert byproduct of alcohol metabolism but an active participant in cellular signaling pathways. For instance, PEth has been shown to mimic some of ethanol's effects on signal transduction. oup.com Studies have revealed that PEth can stimulate the hydrolysis of phosphoinositides in neuronal cells and activate protein kinase C (PKC) and phospholipase A2, suggesting a direct role in modulating cellular processes. oup.com Its ability to accumulate in membranes, particularly in red blood cells where enzymatic degradation is absent, makes it a stable and valuable molecule for research purposes. echelon-inc.comclinmedjournals.org The stability of PEth allows for a long window of detection, contributing to its clinical utility. echelon-inc.com

Conceptual Frameworks in Phospholipid Biochemistry and Ethanol Metabolism Research

The study of this compound is situated at the intersection of two major biochemical frameworks: phospholipid biochemistry and ethanol metabolism.

Phospholipid Biochemistry: Phospholipids (B1166683) are fundamental components of all cell membranes, forming a lipid bilayer that is essential for cellular structure and function. libretexts.orgbritannica.com They are amphipathic molecules, possessing a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. libretexts.orglibretexts.org The most common phospholipids are glycerophospholipids, which consist of a glycerol (B35011) backbone, two fatty acids, and a phosphate (B84403) group modified by an alcohol like choline (B1196258) or ethanolamine. libretexts.orgslideshare.net

PEth is classified as an abnormal glycerophospholipid. clinmedjournals.org Its formation represents a modification of the normal activity of the enzyme Phospholipase D (PLD). In the absence of ethanol, PLD hydrolyzes phosphatidylcholine, a common membrane phospholipid, to generate phosphatidic acid and choline. echelon-inc.comtandfonline.com This is a key reaction in lipid signaling and membrane trafficking.

Ethanol Metabolism Research: When ethanol is present, PLD preferentially uses it as a substrate instead of water in a transphosphatidylation reaction. echelon-inc.comtandfonline.com This reaction directly links the pathway of phospholipid metabolism with the non-oxidative metabolism of ethanol. The formation of PEth is therefore a direct consequence of ethanol's presence, making it a highly specific marker of alcohol intake. oup.com

PEth is not a single molecular entity but rather a family of homologues that differ in their fatty acid chains. clinmedjournals.orgmdpi.com The most abundant species found in human blood are PEth 16:0/18:1 and PEth 16:0/18:2, which account for a significant portion of the total PEth detected. oup.comclinmedjournals.orgwaters.com The specific composition of these fatty acid chains is derived from the corresponding phosphatidylcholine molecules in the cell membrane. tandfonline.com

Interactive Data Table: Predominant this compound Homologues in Blood

HomologueApproximate Percentage of Total PEthReference
PEth 16:0/18:130-46% oup.comclinmedjournals.org
PEth 16:0/18:216-28% oup.comclinmedjournals.org

This unique formation pathway underscores PEth's importance in academic research, providing a tool to explore the interactions between alcohol, enzymes, and the lipid architecture of cell membranes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H75O8P B1425624 Phosphatidylethanol CAS No. 322647-55-2

Properties

IUPAC Name

[(2R)-1-[ethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75O8P/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)45-6-3)35-44-38(40)33-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43)/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCABVIFDXFFRMT-DIPNUNPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H75O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymology of Phosphatidylethanol Formation

Phospholipase D-Mediated Transphosphatidylation Reaction

The formation of PEth is catalyzed by phospholipase D (PLD), an enzyme that is typically involved in the hydrolysis of phospholipids (B1166683) to generate phosphatidic acid (PA). nih.gov However, in the presence of a primary alcohol like ethanol (B145695), PLD preferentially utilizes the alcohol as a substrate in a reaction known as transphosphatidylation. nih.govchemrxiv.org This reaction results in the formation of the corresponding phosphatidylalcohol, in this case, phosphatidylethanol. nih.gov

The general reaction can be summarized as follows: Phosphatidylcholine + Ethanol --(Phospholipase D)--> this compound + Choline (B1196258)

This transphosphatidylation reaction is a conserved function of PLD enzymes across various species, including plants, bacteria, and animals. chemrxiv.org

Substrate Utilization and Specificity in this compound Synthesis

The primary substrate for PLD in the formation of PEth is phosphatidylcholine (PC), one of the most abundant phospholipids in cellular membranes. chemrxiv.orgnih.gov Studies have shown that the molecular species of the newly formed PEth closely mirror those of the cell's PC, confirming that PC is the direct precursor. mdpi.com For instance, when cells are supplemented with polyunsaturated fatty acids, similar changes are observed in the fatty acid composition of both PC and PEth. mdpi.com

While PC is the predominant substrate, PLD can also act on other phospholipids, such as phosphatidylethanolamine (B1630911) (PE), although with less efficiency. wikipedia.orgnih.gov The specificity of PLD for its phospholipid substrate can vary between different PLD isoenzymes. wikipedia.org It is important to note that a specific type of PLD, N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in the biosynthesis of endocannabinoids, does not catalyze the formation of PEth from PC or PE and also lacks the characteristic transphosphatidylation activity with ethanol. wikipedia.org

Ethanol is a preferred substrate for PLD compared to water. nih.gov The affinity of PLD for short-chain alcohols is significantly higher than for water, which is the substrate in the normal hydrolytic reaction. mdpi.com

Competition with Hydrolysis for Phosphatidic Acid Formation

The transphosphatidylation reaction that produces PEth directly competes with the hydrolytic activity of PLD, which generates phosphatidic acid (PA). nih.gov In the absence of ethanol, PLD hydrolyzes phospholipids, primarily PC, to produce PA and a free head group, such as choline. umsl.edu PA is a crucial lipid second messenger involved in a multitude of cellular processes, including cell growth, proliferation, and vesicle trafficking. researchgate.netresearchgate.net

When ethanol is present, it acts as a competitive substrate for PLD, leading to the formation of PEth at the expense of PA. nih.govresearchgate.net This diversion of PLD activity from hydrolysis to transphosphatidylation can lead to a significant reduction in the agonist-stimulated accumulation of PA. nih.govnih.gov The extent of this inhibition of PA formation is dependent on the concentration of ethanol. nih.govnih.gov This competition is a key aspect of how ethanol can interfere with normal cellular signaling pathways that are dependent on PLD-mediated PA production. nih.gov However, it's also noted that in the presence of ethanol, while PEth is generated, PLD continues to produce some PA. wikipedia.org

The balance between hydrolysis and transphosphatidylation can also be influenced by factors such as pH. For example, studies with cabbage PLD have shown that the optimal pH for hydrolysis of PC to PA is different from the optimal pH for transphosphatidylation to form phosphatidylglycerol, suggesting that reaction conditions can modulate the competition between the two reactions. jst.go.jp

Enzymatic Characteristics of Phospholipase D in this compound Generation

The enzymatic properties of phospholipase D (PLD) are central to understanding the formation of this compound (PEth). These characteristics include its affinity for ethanol and the regulatory mechanisms that control its activity.

Affinity of Phospholipase D for Ethanol as a Transphosphatidylation Substrate

Phospholipase D exhibits a remarkably high affinity for short-chain primary alcohols, such as ethanol, as substrates for its transphosphatidylation reaction. mdpi.com This affinity is reported to be 100 to 1000 times higher than its affinity for water, the substrate in its normal hydrolytic reaction. mdpi.com This preference for ethanol means that even at relatively low, physiologically attainable concentrations, ethanol can effectively compete with water to become the primary acceptor of the phosphatidyl group from phosphatidylcholine. nih.govnih.gov

Research has demonstrated that the formation of PEth is directly related to the concentration of ethanol available. nih.gov Studies using purified phospholipase D from Savoy cabbage have quantified the concentrations of various alcohols required to achieve equal rates of hydrolysis and transphosphatidylation. For ethanol, this concentration was found to be 0.7%. researchgate.net

Regulatory Mechanisms and Activation of Phospholipase D Activity

The activity of phospholipase D is tightly regulated within the cell through various signaling pathways. wikipedia.org This regulation is crucial as the product of its hydrolytic activity, phosphatidic acid, is a key second messenger. wikipedia.org PLD activity can be stimulated by a wide range of agonists, including hormones, neurotransmitters, and growth factors. wikipedia.orgphysiology.org The regulatory mechanisms often involve small GTP-binding proteins and protein kinases. physiology.org

Small GTPases from the Rho and ARF families are known to be important activators of mammalian PLD1. wikipedia.org In addition, PLD activity is regulated by specific phospholipids and can be influenced by factors like Ca²⁺ ions. wikipedia.orgnih.gov

A major pathway for the activation of phospholipase D involves Protein Kinase C (PKC). physiology.org The activation of PKC can lead to a subsequent stimulation of PLD activity. nih.govnih.gov This has been demonstrated in various cell types where activators of PKC, such as phorbol (B1677699) esters (e.g., phorbol 12-myristate 13-acetate or PMA), stimulate the formation of PEth in the presence of ethanol. nih.govtandfonline.com

The link between PKC and PLD is further supported by studies showing that:

The effect of PKC activators on PEth formation is time- and concentration-dependent. nih.gov

Inhibitors of PKC can curtail the agonist-induced PLD activity. nih.govportlandpress.com

Down-regulation of PKC by prolonged treatment with phorbol esters abolishes the subsequent stimulation of PLD activity. nih.govnih.gov

In some systems, it is proposed that PKC selectively activates the phosphatidyl transferase activity of PLD. nih.gov The activation of PLD by PKC can be part of a larger signaling cascade. For instance, stimulation of certain G-protein coupled receptors can lead to the activation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG). nih.gov DAG then activates PKC, which subsequently activates PLD. nih.govoup.com This intricate pathway highlights the integration of PLD activation within the broader cellular signaling network.

Data Tables

Table 1: Research Findings on Phospholipase D-Mediated this compound Formation

Study AspectKey FindingReference(s)
Enzyme Phospholipase D (PLD) catalyzes the formation of this compound (PEth). wikipedia.orgnih.gov
Reaction Type Transphosphatidylation, where ethanol is used as a substrate instead of water. nih.govchemrxiv.org
Primary Substrate Phosphatidylcholine (PC) is the main phospholipid substrate for PEth synthesis. chemrxiv.orgnih.gov
Substrate Competition PEth formation competes with the hydrolysis reaction that produces phosphatidic acid (PA). nih.govresearchgate.net
Ethanol Affinity PLD has a significantly higher affinity for ethanol than for water. nih.govmdpi.com
PKC Activation Protein Kinase C (PKC) is a key activator of PLD for PEth formation. nih.govnih.govphysiology.org
Role of Phorbol Esters as Activators in Research Models

In various research models, phorbol esters are utilized as potent activators of protein kinase C (PKC), which subsequently stimulates PLD activity and the formation of PEth. nih.govnih.gov For instance, the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) has been shown to stimulate the production of this compound in both intact adult pancreatic islets and dispersed neonatal islet cells. nih.gov This activation is mediated through PKC, as the effect can be diminished by PKC inhibitors or by the down-regulation of the enzyme. nih.gov

Studies on human peripheral blood mononuclear cells have identified that phorbol esters activate PLD specifically in monocytes, but not in normal T or B lymphocytes. nih.gov In contrast, stimulation of Jurkat T cells, a leukemic T cell line, with a combination of anti-CD3 antibodies and phorbol esters resulted in a synergistic, greater-than-additive production of this compound. molbiolcell.org

Further research using different cell lines has confirmed this activating role. In drug-resistant MCF-7 human breast carcinoma cells, phorbol 12-myristate 13-acetate (PMA) significantly increased PEth synthesis by approximately 21-fold. nih.gov Similarly, in HL-60 granulocytes, biologically active phorbol esters are potent inducers of PLD, leading to the formation of PEth from the transphosphatidylation of the phosphatidyl moiety of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine. researchgate.net Evidence from cultured Madin-Darby canine kidney (MDCK) cells also suggests that PMA-induced stimulation of PLD activity involves PKC. tandfonline.com The addition of a PKC activator to in vitro incubation mixtures of whole human blood has been observed to triple the amount of PEth generated. mdpi.com

In Vitro Studies of this compound Formation Kinetics

The kinetics of PEth formation have been extensively studied in vitro, primarily using red blood cells, to understand the variables that influence its synthesis. These studies have established a clear relationship between substrate availability, incubation conditions, and the rate of PEth production.

Influence of Ethanol Concentration and Incubation Time

The formation of PEth in vitro is directly dependent on both the concentration of ethanol and the duration of incubation. mdpi.comnih.gov Research has demonstrated that the quantity of PEth produced is directly proportional to the ethanol concentration and the incubation time. mdpi.com In vitro studies using red blood cells from healthy volunteers and chronic alcoholics showed that PEth formation was concentration-dependent for ethanol levels between 10 and 50 mM. researchgate.netdnalegal.com In these experiments, detectable levels of PEth appeared after 12 hours of incubation with 50 mM ethanol. researchgate.netdnalegal.com

Further investigations have shown a linear correlation between PEth formation and ethanol concentrations ranging from 0.25 to 2 g/L during incubation at 37°C. ki.se At an ethanol concentration of 0.5 g/L and higher, the formation of PEth increased linearly with incubation time for up to 24 hours, after which the rate appeared to level off. ki.se An in-vitro metabolism study also confirmed a main effect of ethanol concentration on the rate of PEth formation, with higher ethanol concentrations leading to significantly greater formation rates compared to baseline. peth-net.org

Influence of Ethanol Concentration and Incubation Time on PEth Formation
ParameterObservationReference
Ethanol ConcentrationFormation is concentration-dependent between 10-50 mM. researchgate.netdnalegal.com
Ethanol ConcentrationFormation increases linearly with ethanol concentration from 0.25-2 g/L. ki.se
Incubation TimeDetectable PEth appears after 12 hours (at 50 mM ethanol). researchgate.netdnalegal.com
Incubation TimeFormation increases linearly with time up to 24 hours (at >=0.5 g/L ethanol). ki.se

Factors Affecting the Rate of this compound Production In Vitro

Besides ethanol concentration and time, several other factors influence the rate of PEth synthesis in vitro.

Phosphatidylcholine (PC) Concentration : The concentration of PC, the primary substrate for the PLD-catalyzed reaction, is a major factor determining the amount of PEth formed. nih.govresearchgate.net It has been identified as a significant determinant in the interindividual variation observed in PEth formation rates. nih.govresearchgate.net

Inter-individual Variation : A considerable inter-individual variation in the rate of PEth formation has been documented, which is believed to be due to differences in individual PLD enzyme activity. researchgate.netresearchgate.net In one study using isolated erythrocytes, the coefficient of variation (CV) for the PEth formation rate was between 23% and 31% among different individuals. nih.gov

Subject Group : In vitro formation of PEth has been found to be significantly higher in red blood cells isolated from chronic alcoholics compared to those from healthy controls (5.2 +/- 1.1 µmol/L vs. 2.4 +/- 0.6 µmol/L). researchgate.netdnalegal.com

Hematological Factors : While a significant correlation was observed between initial mean corpuscular volume (MCV) and the amount of accumulated PEth, no correlation was found between other hematological indexes like red blood cell count or hematocrit and the rate of PEth formation. mdpi.comresearchgate.net However, variations in hematocrit levels can influence the final PEth concentration in a whole blood sample. researchgate.net

Factors Affecting In Vitro PEth Production
FactorEffect on PEth ProductionReference
Phosphatidylcholine (PC) ConcentrationA major determinant of the amount of PEth formed. nih.govresearchgate.net
Inter-individual PLD ActivityCauses significant variation in formation rates (CV of 23-31%). nih.govresearchgate.net
Subject's Alcohol HistoryFormation is ~2x higher in red cells from alcoholics vs. controls. researchgate.netdnalegal.com
Mean Corpuscular Volume (MCV)Positively correlated with accumulated PEth. researchgate.net
HematocritCan influence final concentration in whole blood samples. researchgate.net

Molecular Species of Phosphatidylethanol and Research Significance

Structural Diversity and Isomeric Heterogeneity of Phosphatidylethanol

The fundamental structure of a this compound molecule consists of a glycerol (B35011) backbone, a phosphate (B84403) group, and an ethanol (B145695) head group. purdue.edu Attached to the glycerol backbone are two fatty acid chains. The diversity of PEth arises from the variation in these fatty acid chains in terms of their length and degree of unsaturation. unipd.it Researchers have identified as many as 48 different PEth isoforms in human blood. unipd.itnih.gov

The fatty acid chains typically have lengths between 14 and 22 carbon atoms. mdpi.com The specific combination of the two fatty acids attached to the sn-1 and sn-2 positions of the glycerol backbone defines a particular PEth homolog. oup.com For instance, the most common species involves palmitic acid (16:0) and oleic acid (18:1).

This structural variability also leads to isomeric heterogeneity. Isomers are molecules that have the same molecular formula but different structural arrangements. For PEth, this can occur when different fatty acids are attached to the glycerol backbone, but their combined mass is identical to another combination. For example, the species PEth 18:1/18:1 and PEth 18:0/18:2 have identical molecular masses and are not always separated by standard analytical methods. nih.gov Advanced techniques like tandem mass spectrometry (MS/MS) are required to fragment these molecules and identify the specific fatty acid constituents, thereby elucidating the structural diversity among isomers. purdue.edupurdue.edu Another related group of compounds, lyso-phosphatidylethanols (LysoPEth), adds to this complexity; these molecules are missing one of the two fatty acid chains, which may influence their distribution and kinetic profiles. peth-net.org

Identification and Quantification of Predominant Molecular Species in Biological Samples

The standard analytical method for identifying and quantifying individual PEth species is liquid chromatography coupled to mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS). unipd.itmdpi.comnih.gov This technique allows for the separation of different homologs and their precise measurement, even at very low concentrations. mdpi.com The process typically involves extracting total lipids from a whole blood sample, followed by chromatographic separation and mass spectrometric detection. nih.gov

Research has consistently identified a few predominant PEth species in human biological samples, primarily whole blood. The two most abundant homologs are PEth 16:0/18:1 (palmitoyl-oleoyl-phosphatidylethanol) and PEth 16:0/18:2 (palmitoyl-linoleoyl-phosphatidylethanol). unipd.itresearchgate.netwaters.com Studies in heavy drinkers show that PEth 16:0/18:1 accounts for approximately 37-46% of the total PEth concentration, while PEth 16:0/18:2 makes up about 25-28%. mdpi.comresearchgate.net

Other significant species that have been identified and quantified include PEth 16:0/20:4 (arachidonic acid) and mixtures of PEth 18:1/18:1 and 18:0/18:2. nih.govmdpi.com The relative abundance of these and other minor species can vary between individuals. unil.ch

Table 1: Predominant PEth Molecular Species in Human Blood and Their Relative Abundance

This table summarizes the most commonly found PEth homologs in human blood samples from drinkers and their average contribution to the total PEth concentration as reported in various studies.

PEth Molecular SpeciesFatty Acid CompositionApproximate Relative Abundance (%)References
PEth 16:0/18:1Palmitic acid / Oleic acid37 - 46% nih.govmdpi.comresearchgate.net
PEth 16:0/18:2Palmitic acid / Linoleic acid25 - 28% nih.govmdpi.comresearchgate.net
PEth 16:0/20:4Palmitic acid / Arachidonic acid8 - 13% nih.govmdpi.com
PEth 18:1/18:1 + 18:0/18:2Oleic acid / Oleic acid + Stearic acid / Linoleic acid11 - 12% nih.govmdpi.com
PEth 16:0/20:3 + 18:1/18:2Palmitic acid / Dihomo-γ-linolenic acid + Oleic acid / Linoleic acid~8% nih.gov
PEth 16:0/16:0Palmitic acid / Palmitic acid~5% unil.ch

Differential Formation and Elimination Kinetics of Specific this compound Homologs

An important area of research is the differing pharmacokinetic profiles of individual PEth species. Studies have shown that specific PEth homologs are formed and eliminated at different rates. researchgate.net

One study directly compared the kinetics of PEth 16:0/18:1, PEth 16:0/18:2, and PEth 16:0/20:4 after alcohol administration. nih.govresearchgate.net Key findings from this and other kinetic studies include:

Formation Rate: The initial rate of synthesis for PEth 16:0/18:2 was found to be greater than that for PEth 16:0/18:1. nih.gov The increase from baseline to maximum concentration for PEth 16:0/20:4 was significantly less than for the other two major homologs. nih.gov

Elimination Rate (Half-Life): The elimination kinetics also vary significantly among homologs. PEth 16:0/20:4 is eliminated most rapidly, with a mean half-life of approximately 2.1 days. nih.govresearchgate.net In contrast, PEth 16:0/18:1 and PEth 16:0/18:2 have considerably longer mean half-lives, reported as approximately 7.8 days and 6.4 days, respectively. nih.gov Some studies have reported a general half-life for total PEth ranging from 4.5 to 12 days. researchgate.net

These differences in formation and elimination mean that the relative proportions of PEth homologs in a blood sample change over time following alcohol consumption.

Table 2: Comparative Elimination Half-Lives of Major PEth Homologs

This interactive table displays the mean elimination half-life for three different PEth species as determined in pharmacokinetic studies.

PEth HomologMean Half-Life (Days)References
PEth 16:0/18:17.6 - 7.8 nih.govresearchgate.netnih.gov
PEth 16:0/18:26.4 - 6.8 nih.govresearchgate.netnih.gov
PEth 16:0/20:42.1 nih.govresearchgate.net

Research Implications of Species-Specific Analysis in this compound Studies

The analysis of individual PEth species rather than just the total PEth concentration has significant research implications. The differential kinetics suggest that the ratio of certain PEth homologs could provide more detailed information about a person's drinking history than a single measurement alone. researchgate.netnih.gov

For example, the ratio of a rapidly eliminated species (like PEth 16:0/20:4) to a slowly eliminated one (like PEth 16:0/18:1) could potentially help distinguish between recent, heavy drinking and more remote, chronic consumption. A higher proportion of the short-half-life species might indicate very recent alcohol intake. This approach could increase the accuracy of PEth as a biomarker, providing a more nuanced picture of the timing and quantity of alcohol use. nih.govresearchgate.net

Furthermore, understanding the variability in PEth formation and elimination among individuals is a key area of ongoing research. peth-net.orgresearchgate.net Analyzing specific species may help elucidate the metabolic and genetic factors that contribute to these inter-individual differences. Ultimately, species-specific analysis holds the potential to refine the interpretation of PEth results for both clinical and forensic applications, offering a more dynamic and informative view of alcohol consumption patterns. purdue.edunih.gov

Cellular and Subcellular Localization of Phosphatidylethanol

Distribution Patterns of Phosphatidylethanol in Mammalian Cells and Tissues

The presence and concentration of PEth vary significantly across different mammalian tissues and cell types. This differential distribution is influenced by factors such as the local activity of phospholipase D and the lipid composition of the cell membranes.

Accumulation in Erythrocytes and Other Blood Cell Fractions

This compound is found to be almost entirely compartmentalized within the red blood cell (RBC) fraction of human blood. lu.seresearchgate.net This significant accumulation in erythrocytes is a key reason why PEth is utilized as a biomarker for alcohol consumption. healthcare-in-europe.comtandfonline.com The concentration of PEth in whole blood has been reported to be around 2.5 ± 0.9 micromol/l, with erythrocytes showing a concentration of 1.9 ± 1.1 micromol/l in one study of alcoholic males. usdtl.comnih.gov In contrast, only trace amounts of PEth were detected in mononuclear cells in the same study, highlighting the preferential accumulation in red blood cells. usdtl.comresearchgate.netnih.gov This sequestration within erythrocytes is attributed to the inactivity of phospholipase C in these cells, which would otherwise metabolize PEth. unipd.itmdpi.com

The accumulation in RBCs is significant enough that the hematocrit level, or the proportion of red blood cells in the blood, can influence the measured PEth concentration in whole blood samples. healthcare-in-europe.comtandfonline.com

Table 1: Distribution of this compound in Blood Cell Fractions

Blood FractionPEth Concentration (micromol/l)Reference
Whole Blood2.5 ± 0.9 usdtl.comnih.gov
Erythrocytes1.9 ± 1.1 usdtl.comnih.gov
Mononuclear CellsDetectable in only one subject usdtl.comresearchgate.netnih.gov

Presence in Organ Tissues (e.g., Brain, Liver, Kidney)

Beyond the blood, PEth has been detected in various organ tissues following ethanol (B145695) exposure. oup.comnih.gov Studies in rats have demonstrated the formation of PEth in a wide range of organs. Following a single intraperitoneal injection of ethanol, detectable levels of PEth were found in the intestines, stomach, and lungs, with the highest concentrations observed in these tissues. nih.gov Chronic ethanol administration in rats also resulted in PEth accumulation in most organs, with the highest levels again found in the stomach, lung, and spleen. nih.gov

In humans, postmortem studies of individuals with a history of alcohol use disorder have confirmed the presence of PEth in several organs, including the kidneys, lungs, spleen, liver, heart, skeletal muscle, small intestine, adipose tissue, and brain (both cortex and cerebellum). nih.gov Notably, PEth was generally not detected in the organs of control subjects without measurable blood alcohol levels, with the exception of one control where it was found in the kidneys. nih.gov The presence of PEth in the brain is of particular interest, as its accumulation in neural cell membranes is thought to contribute to the intoxicating effects of alcohol. echelon-inc.comkobe-u.ac.jp

Table 2: Presence of this compound in Various Human and Rat Organs

OrganDetected in Humans (Postmortem)Detected in RatsReference
BrainYesYes nih.govkobe-u.ac.jp
LiverYesYes oup.comnih.gov
KidneyYesYes nih.govkobe-u.ac.jp
LungYesYes nih.govnih.gov
SpleenYesYes nih.govnih.gov
HeartYesYes nih.gov
Skeletal MuscleYesYes (with heavy intake) nih.govnih.govkobe-u.ac.jp
IntestineYesYes nih.govnih.gov
Adipose TissueYesNot specified nih.gov
StomachNot specifiedYes nih.gov
PancreasNot specifiedNo nih.gov
TestisNot specifiedNo nih.gov

Intracellular Compartmentalization of this compound

Within the cell, PEth integrates into various membrane systems, a process that is central to its physiological and pathological effects. Its localization is not random but is influenced by the lipid dynamics and composition of different organelle membranes.

Incorporation into Plasma Membrane Lipids

A significant portion of PEth is incorporated into the plasma membranes of cells. echelon-inc.comresearchgate.net This integration into the lipid bilayer of the cell's outer boundary is a key aspect of its mechanism of action. echelon-inc.com In eukaryotic cells, the plasma membrane exhibits an asymmetric distribution of phospholipids (B1166683), with aminophospholipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS) predominantly located in the inner leaflet, while phosphatidylcholine (PC) and sphingolipids are more abundant in the outer leaflet. plos.org The introduction of the abnormal phospholipid PEth into these membranes can alter their physical properties and functions. kobe-u.ac.jp

The accumulation of PEth within the plasma membrane can disrupt the normal signaling processes that rely on membrane-bound enzymes and receptors. researchgate.net For instance, the buildup of PEth in neural cell membranes is believed to compete with endogenous agonists for binding to ion channels, contributing to the effects of alcohol intoxication. echelon-inc.com

Association with Endoplasmic Reticulum and Mitochondrial Membranes

The endoplasmic reticulum (ER) is a primary site of phospholipid synthesis, and it plays a crucial role in the production of the precursors for PEth. nih.govresearchgate.net The ER and mitochondria are interconnected through specialized contact sites known as mitochondria-associated ER membranes (MAMs). nih.govijbs.com These regions are hubs for lipid synthesis and transport between the two organelles. researchgate.netijbs.com While direct evidence for the specific accumulation of PEth in the ER and mitochondrial membranes is less detailed than for the plasma membrane, the machinery for its synthesis is closely linked to these organelles.

Phosphatidylcholine, the precursor for PEth, is abundant in the ER membrane. nih.gov The enzyme that synthesizes PEth, phospholipase D, is also associated with cellular membranes. kobe-u.ac.jp Furthermore, the transport of lipids between the ER and mitochondria is essential for maintaining the lipid composition of mitochondrial membranes, which are rich in phosphatidylethanolamine (PE). portlandpress.comnih.gov Given that PEth is structurally similar to endogenous phospholipids, it is plausible that it can be incorporated into these intracellular membranes, potentially interfering with their functions, such as lipid homeostasis and cellular bioenergetics. nih.govportlandpress.com

Dynamics of this compound Localization within Cellular Membranes

The localization of PEth within cellular membranes is a dynamic process. Following its formation, PEth is integrated into the lipid bilayer, where it can influence membrane properties and interact with membrane-associated proteins. The persistence of PEth in membranes is a key factor in its utility as a long-term biomarker of alcohol consumption. tandfonline.com

The structure of PEth, being an abnormal phospholipid, can alter the physical characteristics of the membrane, such as fluidity and curvature. creative-proteomics.com This can, in turn, affect the function of integral membrane proteins and signaling pathways. researchgate.netcreative-proteomics.com For example, research has shown that PEth can modulate the activity of protein kinase C, an important enzyme in signal transduction. kobe-u.ac.jp

The slow degradation of PEth contributes to its accumulation in membranes. oup.com The half-life of PEth in blood is approximately 4 to 10 days, allowing for its detection for an extended period after alcohol consumption has ceased. lu.setandfonline.com This slow turnover suggests that once incorporated, PEth remains a relatively stable component of the cell membrane for a significant duration. The dynamic interplay between PEth synthesis, incorporation into different cellular membranes, and its slow elimination ultimately dictates its cellular and subcellular localization and its impact on cellular function.

Metabolism and Degradation Pathways of Phosphatidylethanol

In Vivo Elimination Kinetics and Half-Life Determination in Research Models

The elimination kinetics of phosphatidylethanol (PEth) have been a subject of extensive research, revealing a notably slow turnover rate which contributes to its utility as a biomarker for alcohol consumption. Studies in various models, primarily in humans, have demonstrated that the half-life of PEth can vary significantly among individuals.

In clinical studies involving chronic heavy drinkers undergoing detoxification, the mean half-life of blood PEth has been reported to be approximately 4.0 to 5.3 days. mdpi.com More recent and extensive studies have confirmed this range, with reported half-lives for total PEth and its specific homologues falling between 3.5 and 10.4 days. oup.com Some research indicates an even wider range, with half-lives extending up to 12 days. researchgate.net The elimination process is generally considered to follow a one-compartment model. mdpi.com

Interestingly, some studies have observed biphasic elimination kinetics, with a more rapid initial decline in PEth levels when blood alcohol concentrations are high, followed by a slower terminal elimination phase as alcohol is cleared from the body. tandfonline.com The variability in PEth elimination is not yet fully understood but is an area of active investigation. tandfonline.com

The specific molecular forms of PEth, known as homologues, also exhibit different elimination rates. For instance, PEth 16:0/18:1, one of the most abundant homologues, has a reported mean half-life of approximately 7.8 days, while PEth 16:0/18:2 has a slightly shorter mean half-life of around 6.4 days. nih.gov Another homologue, PEth 16:0/20:4, has been shown to have an even shorter mean half-life of about 2.1 days. nih.gov This variation in the elimination rates of different PEth homologues may provide more detailed information about the timing and quantity of alcohol consumption. nih.govnih.gov

In contrast to human studies where PEth is readily detected in blood, research in rat models has shown that while PEth accumulates in most organs, it is not found in the blood. dnalegal.comscispace.com This species-specific difference highlights the unique metabolic handling of PEth in human blood.

Interactive Data Table: Half-Life of this compound (PEth) in Human Blood

PEth FormMean Half-Life (Days)Range of Half-Life (Days)Study PopulationCitation
Total PEth4.0 ± 0.73.0 - 5.3Chronic heavy drinkers mdpi.com
Total PEth5.9 (median 5.5)3.5 - 9.8Heavy drinkers oup.com
PEth 16:0/18:17.8 ± 3.3-Light and heavy drinkers nih.gov
PEth 16:0/18:26.4 ± 5.0-Light and heavy drinkers nih.gov
PEth 16:0/20:42.1 ± 3.0-- nih.gov
PEth 16:0/18:16.3 (median 6.1)3.7 - 10.4Heavy drinkers oup.com
PEth 16:0/18:24.6 (median 4.3)2.7 - 8.5Heavy drinkers oup.com
PEth 16:0/20:44.2 (median 3.4)2.3 - 8.4Heavy drinkers oup.com
Combined PEth-4.5 - 12.0Social drinkers researchgate.net
Combined PEth7.1 ± 5.91.6 - 15.2Patients undergoing detoxification tandfonline.com

Investigation of Enzymatic Degradation Mechanisms of this compound

The persistence of PEth in the bloodstream is largely attributed to its unique metabolic stability, particularly within red blood cells.

Absence of Significant Enzymatic Breakdown in Human Blood Cells

A pivotal characteristic of PEth metabolism is the apparent lack of significant enzymatic degradation within human red blood cells (erythrocytes). researchgate.netclinmedjournals.org While other cell types, such as hepatocytes and pancreatic islet cells, have demonstrated the ability to degrade PEth, human red blood cells seem to lack the necessary enzymatic machinery for its efficient breakdown. mdpi.comdnalegal.comscispace.com This is a key distinction, as red blood cells are the primary site of PEth accumulation and measurement in blood samples. tandfonline.com

The formation of PEth is catalyzed by the enzyme phospholipase D (PLD), which, in the presence of ethanol (B145695), facilitates a transphosphatidylation reaction using phosphatidylcholine as a substrate. dnalegal.comoup.comwikipedia.org However, the reverse reaction or other degradative pathways appear to be non-functional or highly inefficient in erythrocytes. scispace.comoup.com While the precise molecular mechanisms are still being fully elucidated, some in vitro studies suggest that phospholipase A2 and phospholipase C can release fatty acids from PEth, but there is a lack of conclusive evidence for their significant in vivo role in PEth degradation within red blood cells. mdpi.com

Implications of Slow Turnover for Accumulation Studies

The slow elimination and lack of significant degradation of PEth in red blood cells have profound implications for its use in accumulation studies. This slow turnover means that with repeated alcohol consumption, PEth accumulates in the membranes of red blood cells. oup.comtandfonline.com This accumulation allows for the detection of alcohol consumption over an extended period, typically up to four weeks after cessation of drinking. mdpi.competh-net.org

The concentration of PEth in the blood can, therefore, reflect the extent and duration of alcohol exposure, making it a valuable tool for monitoring drinking behavior. ugent.be The direct relationship between the amount of ethanol consumed and the resulting PEth concentration has been demonstrated in numerous studies. clinmedjournals.orgnih.gov The stability of PEth in blood allows for a longer "look-back" window compared to other alcohol biomarkers like ethyl glucuronide (EtG), which has a much shorter half-life. echelon-inc.com

Factors Influencing this compound Turnover and Persistence in Biological Systems

Several factors have been identified that can influence the formation, turnover, and persistence of PEth in biological systems. These factors can contribute to the inter-individual variability observed in PEth levels.

The primary factor influencing PEth formation is the concentration of ethanol available at the cellular level. nih.govnih.gov This is affected by the amount and pattern of alcohol consumption. nih.gov

Other biological variables that can impact PEth levels include:

Body Mass Index (BMI): A higher BMI has been associated with lower PEth sensitivity, likely because a larger body mass can result in a lower blood alcohol concentration for a given amount of alcohol consumed. nih.govnih.gov

Red Blood Cell Turnover: Since PEth is integrated into the membrane of red blood cells, the lifespan and turnover rate of these cells could theoretically influence PEth persistence. tandfonline.com

Phospholipase D (PLD) Activity: Individual variations in the activity of PLD, the enzyme responsible for PEth synthesis, could lead to differences in PEth formation for the same amount of alcohol consumed. clinmedjournals.orgnih.gov The expression and regulation of PLD isoforms can vary between individuals and tissues. ugent.be

Further research is ongoing to fully understand the complex interplay of these factors and their precise impact on PEth metabolism and persistence.

Biological and Cellular Research Implications of Phosphatidylethanol

Perturbation of Endogenous Lipid Signaling Pathways

The formation of PEth introduces a structurally similar yet functionally distinct molecule into the cellular environment, leading to significant disruptions in lipid-based signaling.

Interference with Phosphatidic Acid Signaling Cascades

The synthesis of PEth occurs at the expense of phosphatidic acid (PA), a crucial lipid second messenger. oup.comfrontiersin.org Under normal physiological conditions, phospholipase D (PLD) hydrolyzes phosphatidylcholine to generate PA. oup.com However, when ethanol (B145695) is present, PLD preferentially utilizes it as a substrate for transphosphatidylation, leading to the formation of PEth instead of PA. wikipedia.orgoup.com This competition directly reduces the available pool of PA. psu.edu

PA is a key signaling molecule involved in a multitude of cellular processes, including the activation of downstream signaling proteins and its own further metabolism into other important signaling molecules like diacylglycerol (DAG) and lyso-PA. oup.com Research has shown that the substitution of PA with PEth can disrupt these signaling cascades. For instance, it has been demonstrated that ethanol can inhibit the mitogenic effects of PA on neuronal progenitor cells, likely due to the formation of PEth which is unable to replicate PA's signaling functions. frontiersin.org The accumulation of the more stable PEth can interfere with signal transduction, although the full extent of the harm caused by this replacement is still under investigation. oup.com

Broader Impact on Lipid Ligand Interactions

The structural similarity of PEth to other anionic phospholipids (B1166683), notably phosphatidic acid (PA) and phosphatidylinositol 4,5-bisphosphate (PIP2), suggests that its impact extends beyond simple PA depletion. wikipedia.org This resemblance allows PEth to act as a competitive lipid ligand, potentially binding to and modulating the activity of various proteins that are normally regulated by these endogenous lipids. wikipedia.org

The accumulation of PEth in cell membranes can lead to widespread disturbances in lipid signaling. wikipedia.orgresearchgate.net For example, PEth has been shown to interact with lipid-gated ion channels, competing with other lipid agonists at their binding sites. wikipedia.org While the precise role of PEth as a competitive lipid ligand is an area of ongoing research, its ability to interfere with the binding of key signaling lipids like PA and PIP2 points to a broad perturbation of cellular signaling events. wikipedia.org This interference can affect a variety of membrane-associated processes, including cell signaling, trafficking, and proliferation. researchgate.net

Modulation of Lipid-Gated Ion Channel Activity

Phosphatidylethanol (PEth) has been shown to directly influence the activity of lipid-gated ion channels. These channels are a class of transmembrane proteins whose function is directly regulated by binding to specific lipid molecules within the cell membrane. wikipedia.org The anionic nature of PEth allows it to compete with endogenous anionic signaling lipids, such as phosphatidic acid (PA) and phosphatidylinositol 4,5-bisphosphate (PIP2), for binding sites on these channels. wikipedia.orgwikipedia.org

This competition can lead to altered channel function. In many cases, PA and PIP2 have opposing effects on channel activity; where one activates, the other may inhibit. wikipedia.org The introduction of PEth, an unnatural and long-lasting lipid, adds another layer of complexity to this regulatory system. wikipedia.org Research indicates that PEth accumulation can contribute to alcohol intoxication by competing at agonist sites of lipid-gated ion channels. wikipedia.org

Studies on specific ion channels have provided more detailed insights. For example, the activity of the large conductance Ca2+-activated K+ (BKCa) channel is known to be modulated by the lipid environment. researchgate.net While direct studies on PEth's effect on every type of lipid-gated channel are not exhaustive, the principle of lipid competition suggests that PEth's presence can significantly alter the normal gating properties and ligand binding of these channels. wikipedia.orgfrontiersin.org This modulation can occur through direct binding competition or by altering the physical properties of the membrane, which in turn affects channel conformation and function. frontiersin.orgplos.org

Influence on Intracellular Protein Kinase Cascades and Signal Transduction

This compound (PEth) has been demonstrated to exert a significant influence on intracellular signaling pathways, particularly those involving protein kinases. Research indicates that PEth can activate protein kinase C (PKC) both in vitro and in vivo. oup.com Furthermore, PEth has been implicated in mimicking the effects of ethanol on signal transduction. oup.comnih.gov The formation of PEth can disrupt cellular function not only by inhibiting the production of normal phospholipase D products like phosphatidic acid but also through the direct actions of PEth itself. oup.com

One key area of influence is the modulation of agonist-stimulated signaling. For instance, PEth has been shown to potentiate angiotensin II-stimulated p42/44 mitogen-activated protein kinase (MAPK) signaling in hepatocytes. oup.com This effect appears to be specific to PEth, as phosphatidylcholine did not produce the same potentiation. oup.com These findings suggest that PEth can directly participate in and alter critical cellular signaling cascades.

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central pathway that regulates a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. nih.gov Emerging evidence points to a crucial role for the MAPK family in mediating many of the cellular effects of ethanol, with PEth being a key mediator in this process. nih.govresearchgate.net

The modulation of MAPK signaling by ethanol and, by extension, PEth is complex and can vary depending on the cell type, the duration of exposure (acute vs. chronic), and the presence of other signaling agonists. nih.gov Specifically, PEth has been identified as a mediator of ethanol's modulation of agonist-stimulated MAPK signaling. researchgate.netresearchgate.net For example, studies have shown that PEth mimics ethanol's ability to potentiate the activation of p42/44 MAPK in hepatocytes stimulated by angiotensin II. oup.com This suggests that the formation of PEth is a critical step in how ethanol influences this key signaling pathway.

Furthermore, research on endothelial cells has shown that HDL particles containing PEth can increase the phosphorylation of MAPK, leading to downstream effects such as increased secretion of vascular endothelial growth factor (VEGF). ahajournals.orgahajournals.org This indicates that PEth, when associated with lipoproteins, can act as a signaling molecule that triggers MAPK-dependent cellular responses. ahajournals.org The effects are not limited to a single MAPK pathway, as chronic ethanol exposure has been shown to potentiate endotoxin-stimulated p38 MAPK signaling in Kupffer cells. nih.gov

Role in Cellular Membrane Structural and Functional Dynamics Research

This compound (PEth), as an unnatural phospholipid, has significant implications for the structural and functional dynamics of cellular membranes. The accumulation of PEth within the membrane can lead to changes that affect various membrane-dependent events. researchgate.net

The introduction of PEth can alter the physical properties of the lipid bilayer. Phospholipids like phosphatidylethanolamine (B1630911) (PE), which is structurally related to PEth, are known to be crucial for membrane fluidity and dynamics. creative-proteomics.com The cone shape of PE, with a small polar head group relative to its fatty acid chains, can induce curvature in the membrane, which is important for processes like membrane fusion and fission. nih.gov The presence of PEth could potentially interfere with these dynamics.

Research on phosphatidylethanolamine-binding proteins (PEBP), also known as Raf kinase inhibitor proteins (RKIP), highlights the importance of specific lipid-protein interactions in regulating cellular signaling. nih.govnih.gov Although not directly about PEth, this illustrates how the binding of specific lipids to proteins can control major signaling cascades like the MAPK pathway. nih.gov The accumulation of an aberrant lipid like PEth could disrupt such finely tuned interactions.

Investigation of this compound's Role in Alcohol-Mediated Cellular Responses

This compound (PEth) is an abnormal phospholipid formed in cell membranes exclusively in the presence of ethanol. nih.govoup.com The formation is catalyzed by phospholipase D (PLD), an enzyme integral to cellular signaling pathways. oup.com In the absence of ethanol, PLD hydrolyzes phospholipids, such as phosphatidylcholine, to produce phosphatidic acid (PA), a crucial lipid second messenger. nih.govnih.gov However, when ethanol is present, it competes with water as a substrate for PLD's catalytic activity. oup.com This results in a transphosphatidylation reaction, where an ethyl group from ethanol is transferred to the phospholipid, forming PEth at the expense of PA. nih.govoup.com This diversion from the normal signaling lipid production is a specific mechanism through which ethanol can interfere with cellular functions. nih.gov

The accumulation of this anomalous, negatively charged phospholipid in cell membranes can disturb cellular function through two primary routes: the disruption of normal PLD-mediated signal transduction and the direct effects of PEth itself. oup.comoup.com Since PEth degradation is relatively slow, it can remain in cells even after ethanol has been eliminated, potentially leading to prolonged alterations in cellular processes. nih.govoup.com

Research has demonstrated that the accumulation of PEth can significantly influence membrane characteristics and the activities of various membrane-associated enzymes. nih.govnih.gov Due to its distinct biophysical properties, including a small, anionic head group, PEth can alter membrane fluidity and affect the function of embedded proteins. oup.comacs.org Studies have shown that PEth can modulate the activity of enzymes such as Na+/K+-ATPase, protein kinase C (PKC), and cytosolic phospholipase A2. oup.comnih.gov

Furthermore, PEth has been shown to mimic or mediate many of the cellular responses attributed to ethanol exposure. It plays a significant role in modulating intracellular signaling cascades. oup.com For instance, in hepatocytes, PEth has been found to mimic ethanol's potentiation of angiotensin II-stimulated p42/44 mitogen-activated protein kinase (MAPK) signaling. oup.com This suggests that PEth acts as a bioactive lipid, directly influencing signaling pathways rather than being an inert byproduct of ethanol metabolism. oup.com The persistence of these effects, even after ethanol is removed, correlates with the elevated levels of PEth, highlighting its role as a mediator of alcohol's cellular actions. oup.com

Investigations have also linked PEth to the stimulation of the plasma membrane calcium pump (Ca(2+)-ATPase) in human erythrocytes. nih.gov This stimulation, which increases both the enzyme's affinity for Ca2+ and the maximal velocity of the reaction, could contribute to the altered intracellular calcium concentrations observed with ethanol intoxication. nih.gov In endothelial cells, PEth associated with HDL particles has been found to increase the secretion of vascular endothelial growth factor (VEGF) by stimulating both the MAPK and PKC signaling pathways. ahajournals.org These findings underscore the importance of PEth as a key player in mediating the diverse cellular responses to alcohol.

The following table summarizes key research findings on the cellular effects of this compound:

Cellular ContextResearch FindingImplicated Pathway/Component
Hepatocytes PEth mimics ethanol's potentiation of angiotensin II-stimulated p42/44 MAPK signaling. oup.comMitogen-Activated Protein Kinase (MAPK) Pathway oup.com
Human Erythrocytes PEth stimulates the Ca(2+)-ATPase activity, increasing the enzyme's affinity for Ca2+ and its maximal reaction velocity. nih.govPlasma Membrane Calcium Pump (Ca(2+)-ATPase) nih.gov
Endothelial Cells PEth, when incorporated into HDL particles, increases the secretion of Vascular Endothelial Growth Factor (VEGF). ahajournals.orgMAPK and Protein Kinase C (PKC) Pathways ahajournals.org
Neuronal Cells PEth stimulates phosphoinositide hydrolysis. oup.comPhosphoinositide Signaling oup.com
General Cell Membranes PEth accumulation alters membrane fluidity and can induce tolerance to the fluidizing effects of ethanol. acs.orgMembrane Biophysical Properties acs.org
Various Cell Types PEth formation diverts PLD activity from producing the normal signaling lipid, phosphatidic acid (PA). nih.govoup.comPhospholipase D (PLD) Signaling nih.govoup.com
Various Cell Types PEth activates Protein Kinase C (PKC) and Phospholipase A2. oup.comPKC and Phospholipase A2 Activity oup.com

Advanced Analytical Methodologies for Phosphatidylethanol Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern PEth analysis, offering unparalleled specificity and sensitivity. purdue.edu This combination allows for the separation of PEth from other phospholipids (B1166683) and the differentiation between its various homologues. purdue.eduusdtl.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a robust and high-throughput method for the routine quantification of PEth in whole blood. ntnu.nonih.govresearchgate.net This technique utilizes sub-2 µm particle columns, which provide higher resolution and faster analysis times compared to traditional HPLC. ntnu.nonih.gov A key advantage of UPLC-MS/MS is its ability to achieve short analytical runtimes, often as low as 2.3 minutes, making it suitable for laboratories with a large volume of samples. ntnu.nonih.govresearchgate.net

Method validation studies have demonstrated the excellent performance of UPLC-MS/MS for PEth analysis. For instance, a validated method for PEth 16:0/18:1 showed a linear range of 0.05-4.00 µM with a squared coefficient of determination (R²) of ≥ 0.999. ntnu.nonih.govresearchgate.net The limit of quantification (LOQ) for this particular method was established at 0.03 µM, with a coefficient of variation (CV) of 6.7% and an accuracy of 99.3%. ntnu.nonih.govresearchgate.net The precision of these methods is also noteworthy, with within-assay and between-assay imprecision reported to be between 0.4-3.3% (CV ≤ 7.1%). nih.gov The mass spectrometer is typically operated in negative ion mode using multiple reaction monitoring (MRM) to enhance selectivity. ntnu.nonih.govresearchgate.net For PEth 16:0/18:1, common MRM transitions monitored are m/z 701.7 > 255.2 and m/z 701.7 > 281.3. ntnu.nonih.govresearchgate.net

Table 1: UPLC-MS/MS Method Parameters for PEth 16:0/18:1 Analysis

Parameter Value Reference
Chromatography Column BEH-phenyl (2.1 x 30 mm, 1.7 µm) ntnu.no
Mobile Phase Gradient with ammonium (B1175870) formate (B1220265) (5 mM, pH 10.1) and acetonitrile (B52724) ntnu.nonih.gov
Flow Rate 0.5 ml/min ntnu.nonih.gov
Runtime 2.3 minutes ntnu.nonih.govresearchgate.net
Ionization Mode Electrospray Ionization (ESI) Negative ntnu.nonih.gov
Detection Mode Multiple Reaction Monitoring (MRM) ntnu.nonih.gov
Linearity (R²) ≥ 0.999 (in the range 0.05-4.00 µM) ntnu.nonih.gov
Limit of Quantification (LOQ) 0.03 µM nih.gov
Within- and Between-Assay Imprecision (CV) ≤ 7.1% nih.gov
Recoveries 95-102% nih.gov

High-Resolution Accurate Mass Spectrometry (HRAM)

High-Resolution Accurate Mass Spectrometry (HRAM), particularly using Orbitrap technology, offers a powerful alternative for PEth quantification, providing exceptional selectivity and sensitivity. thermofisher.comthermofisher.comnih.gov HRAM allows for the chromatographic separation of PEth 16:0/18:1 from isobaric interferences, ensuring more accurate quantification. thermofisher.com A validated method using an UltiMate 3000 RSLC system coupled to a Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer demonstrated linearity, accuracy, and precision in the range of 0.03–5.0 µmol/L. thermofisher.com

The high resolving power of HRAM (e.g., 60,000) and high mass accuracy (e.g., 4 ppm) are instrumental in distinguishing PEth species from a complex biological matrix. nih.gov This capability has enabled the simultaneous identification of up to 17 different PEth molecular species in blood samples from heavy drinkers. nih.gov The method's high sensitivity allows for a limit of detection (LOD) of 0.0005 µM and a limit of quantitation (LOQ) of 0.001 µM for individual PEth species. nih.gov

Table 2: HRAM Method Performance for PEth Analysis

Parameter Value Reference
Instrument Q Exactive Hybrid Quadrupole-Orbitrap MS thermofisher.com
Linear Range 0.03–5.0 µmol/L thermofisher.com
Resolution 60,000 nih.gov
Mass Accuracy 4 ppm nih.gov
Limit of Detection (LOD) 0.0005 µM (for single species) nih.gov
Limit of Quantification (LOQ) 0.001 µM (for single species) nih.gov
Imprecision < 10% nih.gov
Inaccuracy < 15% nih.gov

SWATH Data Independent Acquisition (DIA) for Quantitative Profiling

Sequential Window Acquisition of all THeoretical fragment ions (SWATH) is a data-independent acquisition (DIA) strategy that is increasingly being applied to PEth analysis. sciex.comnih.govembopress.org SWATH-MS enables the comprehensive and unbiased fragmentation of all ionized peptides within a specified mass range, which is advantageous for quantitative proteomics and can be adapted for small molecule analysis. embopress.org When applied to PEth quantification, particularly from dried blood spots (DBS), SWATH DIA on a SCIEX X500R QTOF system has demonstrated excellent sensitivity and accuracy. sciex.com

This approach allows for the sensitive quantification of PEth with a limit of detection (LOD) of 5 ng/mL and a limit of quantification (LOQ) of 10 ng/mL from DBS. sciex.com The method maintains accuracy and precision across a calibration range of 20 to 500 ng/mL. sciex.com The data acquisition involves a TOF MS scan followed by a TOF MS/MS experiment using multiple SWATH DIA Q1 windows, and the data is processed using specialized software algorithms. sciex.com This technique holds promise for facilitating remote testing due to the stability and ease of collection associated with DBS samples. sciex.com

Sample Preparation Techniques for Research Specimens

The quality of analytical data in PEth research is highly dependent on the sample preparation method used to extract the analyte from complex biological matrices like whole blood. purdue.eduresearchgate.net

Protein Precipitation Methods for Biological Fluids

Protein precipitation (PPT) is a straightforward and widely used method for preparing whole blood samples for PEth analysis. ntnu.nonih.govnih.govrestek.comnih.gov The technique involves adding an organic solvent, such as 2-propanol or a mixture of acetonitrile and isopropanol, to the blood sample. ntnu.nonih.govresearchgate.netnih.gov This denatures and precipitates the proteins, while PEth remains in the supernatant. ntnu.nonih.gov The supernatant can then be directly injected into the LC-MS system after centrifugation. thermofisher.com

This method is favored for its simplicity, speed, and suitability for high-throughput applications, with some protocols being fully automated. ntnu.no For example, a common procedure involves extracting PEth from 150 µL of whole blood with 450 µL of 2-propanol. ntnu.nonih.govresearchgate.net Despite its simplicity, PPT can result in extracts that contain other phospholipids, which may cause matrix effects during LC-MS/MS analysis if not chromatographically separated. researchgate.net However, studies have shown that with appropriate internal standards and chromatographic conditions, these effects can be managed, with reported matrix effects after internal standard correction ranging from 107-112%. nih.gov

Solid Phase Extraction (SPE) Protocols for Enhanced Selectivity

Solid Phase Extraction (SPE) offers a more selective approach to sample preparation for PEth analysis compared to protein precipitation. purdue.edunih.govwaters.comwaters.comnih.gov SPE involves passing the sample through a sorbent bed that selectively retains the analyte, while interfering substances are washed away. purdue.edu This results in a cleaner extract, which can lead to reduced matrix effects and improved analytical performance.

Various SPE protocols have been developed for PEth. One approach uses Ostro Pass-Through Sample Preparation plates in a simple two-step process of loading the sample and eluting the analyte. waters.comwaters.comwaters.comwaters.comwaters.com This method has been shown to yield high recoveries, with averages of 88% for PEth 16:0/18:2 and 79% for PEth 16:0/18:1. The development of novel polymeric SPE materials with specific surface functionalities is an active area of research aimed at further improving the retention and recovery of PEth from biological samples. nih.gov While SPE is more complex and time-consuming than PPT, its ability to produce cleaner extracts makes it a valuable tool for research applications requiring high sensitivity and selectivity. researchgate.net

Application of Dried Blood Spot (DBS) Analysis in Research Contexts

Dried blood spot (DBS) analysis has emerged as a significant advancement in Phosphatidylethanol (PEth) research, offering numerous advantages over traditional venous blood collection. oup.comnih.gov This minimally invasive technique, requiring only a small volume of capillary blood from a finger prick, simplifies sample collection and is particularly beneficial for remote testing and large-scale demographic studies. capitainer.comspringernature.comthermofisher.com The use of DBS cards for PEth analysis is advantageous due to the ease of storage and transportation. oup.com

Research has demonstrated that PEth is notably stable in DBS samples. usdtl.comnih.govresearchgate.net The drying process helps to inactivate enzymes and remove water, which contributes to the enhanced stability of PEth. researchgate.net This stability overcomes some of the pre-analytical challenges associated with whole blood, where PEth can be labile. usdtl.comnih.gov Studies have shown that PEth in DBS is stable for extended periods, even at room temperature, making it a reliable matrix for retrospective analysis. oup.comresearchgate.netunil.ch For instance, one study found that PEth in DBS was stable for up to nine months, particularly when stored at +4°C or -80°C. oup.com Another study confirmed stability for at least 30 days at both room temperature and frozen conditions. oup.comnih.gov

The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays has enabled the sensitive measurement of PEth in DBS specimens. oup.comnih.gov This has opened up unique research opportunities, such as confirming prenatal alcohol exposure in newborns by analyzing banked DBS cards, which are routinely collected for genetic screening. oup.com The combination of DBS sampling with highly sensitive analytical methods like UHPLC-Q-TOF has proven reliable for detecting and quantifying PEth, aligning with current guidelines for assessing alcohol consumption. nih.gov

However, certain factors specific to DBS analysis require careful consideration in research settings. For example, the hematocrit level of the blood sample can influence the quantification of PEth. nih.gov Studies have shown that higher hematocrit levels can lead to higher measured PEth concentrations, a factor that must be accounted for to ensure accurate results. nih.gov In contrast, parameters like the volume of the blood spot and the location of the punch from the spot have been shown to have no significant effect on PEth quantification. unil.chnih.gov

Strategies for Inhibition of Post-Sampling this compound Formation

A critical challenge in PEth analysis is the potential for its continued formation in vitro in blood samples that contain ethanol (B145695) at the time of collection. capitainer.com This post-sampling synthesis, catalyzed by the enzyme phospholipase D (PLD), can lead to falsely elevated PEth levels, potentially confounding the interpretation of results. capitainer.comoup.com Consequently, a key focus of research has been the development of effective strategies to inhibit this process.

One of the most effective approaches is the immediate inhibition of PLD activity upon sample collection. capitainer.comresearchgate.net Several chemical inhibitors have been investigated for this purpose. researchgate.netresearchgate.net Studies have explored the efficacy of compounds such as halopemide (B1672926) and 5-fluoro-2-indolyl-deschlorohalopemide (FIPI), with FIPI demonstrating more effective inhibition of PEth formation. researchgate.netnih.gov A concentration of 30,000 nM of FIPI was shown to completely inhibit the formation of PEth 16:0/18:1 for the first 24 hours. nih.gov

Another promising and practical inhibitor is sodium metavanadate (NaVO₃). capitainer.comresearchgate.net The incorporation of NaVO₃ into DBS collection devices has been shown to be an effective method for preventing post-sampling PEth formation. capitainer.com This approach combines the benefits of DBS sampling with the immediate stabilization of the analyte, thereby eliminating the risk of falsely elevated results due to in vitro synthesis. capitainer.com

The use of dried blood spots itself is a strategy to mitigate post-sampling formation. oup.comresearchgate.net The drying process helps to halt enzymatic activity by removing water, thus preventing further PEth production. researchgate.netresearchgate.net However, studies have indicated that some formation can still occur during the drying period if ethanol is present. researchgate.net Therefore, the most robust solution is the combination of a PLD inhibitor with DBS sampling. researchgate.net

Storing blood samples at very low temperatures, specifically at -80°C, can also ascertain the stability of PEth in whole blood and prevent degradation. usdtl.comnih.gov However, even at -20°C, some slight elevation of PEth has been observed in the presence of ethanol. usdtl.com For liquid blood samples, the choice of anticoagulant can also play a role, with EDTA being preferred over heparin as it is associated with lower degradation rates. usdtl.comnih.gov

Method Validation and Performance Metrics in Research Studies

The reliability and accuracy of PEth quantification in research are fundamentally dependent on rigorous method validation. This process involves the systematic evaluation of several key performance metrics to ensure that the analytical method is fit for its intended purpose.

Assessment of Analytical Sensitivity, Linearity, Accuracy, and Precision

Analytical Sensitivity is crucial for detecting low levels of PEth, which is important for identifying sporadic or low-level alcohol consumption. waters.com The limit of quantification (LOQ), the lowest concentration that can be reliably measured with acceptable accuracy and precision, is a key parameter. ntnu.nosciex.com Validated methods have achieved LOQs as low as 0.03 µM (micromolar) or 5-10 ng/mL, which is well below the suggested cutoff levels for indicating moderate drinking. waters.comntnu.nosciex.comthermofisher.com

Linearity establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of PEth. sciex.comthermofisher.com Research studies typically demonstrate excellent linearity, with correlation coefficients (R²) of 0.998 or higher across a wide range of concentrations, for example, from 10 to 2000 ng/mL. unil.chsciex.comoup.com This ensures that the method is capable of accurately quantifying PEth levels from low to very high concentrations.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known PEth concentrations. waters.comthermofisher.com In validated methods, accuracy is typically within ±15% of the target value, with many studies reporting accuracy within ±10%. waters.comnih.gov

Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the coefficient of variation (%CV). ntnu.nothermofisher.com Both within-assay (intra-day) and between-assay (intermediate) precision are evaluated. ntnu.nonih.gov For a method to be considered robust, the %CV for precision is generally required to be below 15-20%, with many high-quality methods achieving precision of less than 10%. nih.govwaters.comsciex.com

Representative Method Performance Metrics for PEth Analysis
ParameterTypical Value/RangeReference
Linearity (R²)≥ 0.998 sciex.comoup.com
Limit of Quantification (LOQ)5-10 ng/mL or ~0.03 µM waters.comntnu.nosciex.comthermofisher.com
Accuracy (Bias %)Within ±15% waters.comoup.comnih.gov
Precision (%CV)< 15% nih.govwaters.comoup.com

Evaluation of Matrix Effects and Extraction Recovery

Matrix Effects occur when components of the sample matrix (e.g., blood) interfere with the ionization of the target analyte (PEth) in the mass spectrometer, leading to either suppression or enhancement of the signal. ntnu.nothermofisher.comwaters.com It is essential to evaluate and compensate for these effects to ensure accurate quantification. ntnu.no The use of a deuterated internal standard (IS), such as PEth-d5, is a common and effective strategy to correct for matrix effects. ntnu.no While uncorrected matrix effects can be substantial, the use of an appropriate IS can bring the corrected effect to within acceptable limits, often between 77% and 125%. unil.chntnu.no

Extraction Recovery is the efficiency of the extraction process in recovering PEth from the sample matrix. unil.chntnu.nowaters.com High and consistent recovery is desirable for a robust method. waters.com Various extraction techniques are employed, including protein precipitation and liquid-liquid extraction. ntnu.nonih.gov Studies report extraction recoveries for PEth ranging from over 55% to as high as 103%. unil.chntnu.nowaters.com The reproducibility of the extraction is also important, with relative standard deviations (%RSD) typically below 15-18%. unil.ch

Summary of Matrix Effect and Extraction Recovery Data for PEth
ParameterFindingReference
Matrix Effect (with IS correction)Compensated to within 77-125% unil.chntnu.no
Extraction RecoveryRanges from >55% to 103% unil.chntnu.nowaters.com
Extraction Reproducibility (%RSD)Generally <18% unil.ch

Phosphatidylethanol in Alcohol Exposure Research

Methodological Considerations for Alcohol Consumption Assessment in Research Studies

The accurate assessment of alcohol consumption is a cornerstone of research into its effects on health. However, a variety of methodological issues can influence the reliability and validity of data collected in research settings. nih.govresearchgate.net One of the primary challenges lies in the reliance on self-reported data, which is susceptible to recall bias and social desirability bias, often leading to under-reporting of alcohol intake. bmj.comnih.gov

Key methodological considerations in survey design include the choice of the reference period for which consumption data is collected. nih.govresearchgate.net Short reference periods, such as the past 24 hours or week, may minimize memory loss but might not capture the typical drinking pattern of an individual, especially for infrequent heavy drinkers. nih.gov Conversely, longer reference periods, like the past year, provide a more comprehensive picture but are more prone to recall errors. nih.govresearchgate.net

The type of questions asked also significantly impacts the results. Common approaches include:

Quantity-Frequency (QF): This method asks about the usual quantity and frequency of alcohol consumption. nih.govresearchgate.net

Graduated-Frequency (GF): This approach inquires about the frequency of consuming different quantities of alcohol. nih.govresearchgate.net

Beyond the questionnaire design, the mode of interview (e.g., in-person, telephone, or computerized) and the measures taken to ensure confidentiality can influence the honesty and accuracy of responses. nih.govresearchgate.net The heterogeneity in definitions of alcohol consumption levels, from "any/none" to multiple-level categorizations, and the variety of terms for alcohol use disorders (e.g., hazardous drinking, alcohol abuse) further complicate the synthesis of findings across different studies. researchgate.netnih.gov These methodological limitations highlight the need for objective biomarkers, like Phosphatidylethanol (PEth), to complement and validate self-reported data in research. bmj.com

Pharmacokinetic and Pharmacodynamic Studies of this compound

This compound (PEth) is an abnormal phospholipid formed in the presence of ethanol (B145695) from phosphatidylcholine, a reaction catalyzed by the enzyme phospholipase D (PLD). tandfonline.comtandfonline.com As a direct biomarker of alcohol consumption, its presence and concentration in blood are directly related to ethanol intake.

Pharmacokinetic studies have shown that PEth can be detected in the blood shortly after alcohol consumption and accumulates with repeated exposure. tandfonline.com Its elimination half-life, the time it takes for the concentration to reduce by half after cessation of drinking, shows considerable variability. tandfonline.comtandfonline.com

Investigation of Inter-Individual Variability in this compound Formation and Elimination Kinetics

Significant inter-individual variation exists in the formation and elimination of PEth. tandfonline.comnih.gov This variability is a crucial consideration in the interpretation of PEth levels in research and clinical settings.

Factors influencing PEth formation include:

Ethanol Concentration: The amount of alcohol consumed directly influences the rate of PEth formation. nih.gov

Phospholipase D (PLD) Activity: The activity of the PLD enzyme, which catalyzes PEth synthesis, varies between individuals and is a major determinant of the PEth formation rate. tandfonline.comnih.gov

Phosphatidylcholine Concentration: The availability of this precursor molecule also affects how much PEth is formed. nih.gov Studies have shown that correcting for individual differences in phosphatidylcholine concentrations could reduce the variability in PEth formation. nih.gov

Factors influencing PEth elimination include:

Elimination Half-Life: The reported average half-life of PEth is approximately 4 to 10 days, but this can range from as short as 1 day to as long as 15.2 days in different individuals and under different study conditions. tandfonline.comnih.govnih.govuthscsa.edu

Initial PEth Concentration: The starting concentration of PEth at the beginning of an abstinence period affects the time it takes for levels to become undetectable. nih.gov

Biphasic Elimination: Some studies have observed a biphasic elimination pattern, with a faster initial elimination rate at higher blood alcohol levels, followed by a slower rate as alcohol levels decrease. tandfonline.com

Other Biological Factors: While the exact causes of elimination variability are not fully understood, some research suggests a potential relationship with levels of certain liver enzymes and other biochemical markers. tandfonline.com

This variability means that a single PEth measurement can sometimes result in overlapping values between individuals with different drinking patterns (e.g., several days of moderate drinking versus a single high intake). tandfonline.com Despite this, PEth levels generally correlate well with alcohol intake at a population level. tandfonline.com No significant gender differences in PEth formation or elimination have been consistently reported. tandfonline.comuthscsa.eduous-research.no

Development and Application of Pharmacokinetic Models for this compound Turnover

To better understand and predict the behavior of PEth in the body, researchers have been developing pharmacokinetic (PK) models. These mathematical models aim to describe the time course of PEth formation and elimination. nih.govvph-institute.org

One approach involves population pharmacokinetic modeling, which analyzes data from a group of individuals to estimate average kinetic parameters and the variability around them. nih.gov For example, a population PK model was developed to describe PEth elimination in individuals abstaining from alcohol. nih.gov This model estimated a population average elimination half-life of 7.9 days and was used to create a nomogram to help distinguish between continued abstinence and resumed drinking based on paired PEth measurements. nih.gov

These models can be personalized using individual data, such as anthropometric measurements, to improve predictions. vph-institute.org The development of sophisticated PK models that can simulate various real-world drinking scenarios, including the co-ingestion of food, is an active area of research. vph-institute.org By training these models on diverse datasets from multiple independent studies, their accuracy and applicability can be enhanced. vph-institute.org

The ultimate goal of these models is to improve the interpretation of PEth concentrations, allowing for more precise estimations of the amount and timing of alcohol consumption. foretagshalsor.se This can help overcome some of the limitations caused by inter-individual variability and enhance the utility of PEth in both research and clinical practice. nih.govnih.gov

Utility in Stratifying Research Populations Based on Alcohol Exposure Levels

PEth is a valuable tool for stratifying research populations into different categories of alcohol consumption, from abstinence to heavy drinking. plos.org This objective classification is crucial for studies examining the dose-dependent effects of alcohol on various health outcomes.

Researchers have proposed and utilized different PEth concentration thresholds to define drinking levels. While there is no universal standard, some commonly used stratification schemes include:

Abstinence or Very Low Consumption: PEth levels below a certain cutoff (e.g., <0.03 μmol/L or <20 ng/mL) are generally indicative of sobriety or only occasional, low-level drinking. tandfonline.complos.org

Moderate Consumption: Intermediate PEth levels can be used to identify individuals with moderate alcohol intake. For example, a study might use a range of 20 ng/mL to 200 ng/mL to define moderate consumption. dergipark.org.tr

Heavy or High-Risk Consumption: Higher PEth concentrations (e.g., >0.30 μmol/L or >200 ng/mL) are strong indicators of regular, heavy alcohol use, often at levels considered harmful. tandfonline.complos.orgdergipark.org.tr

The ability to objectively categorize participants based on their recent drinking history allows researchers to conduct more robust analyses. For instance, in a study on the prevalence and changes in alcohol consumption in older adults, PEth was used to stratify the population and revealed an increase in consumption over time that was also reflected in self-report data. plos.org Similarly, PEth has been used to identify liver fibrosis risk associated with alcohol use, even when self-reports suggest lower consumption levels. lsuhsc.edu

By providing an objective measure, PEth helps to overcome the limitations of self-report, such as under-reporting, and allows for a more accurate classification of individuals' drinking status. nih.gov This enhances the validity of research findings that seek to link specific levels of alcohol exposure to particular outcomes.

Validation Studies of this compound against Self-Reported Alcohol Intake in Research Cohorts

Numerous studies have been conducted to validate PEth as a biomarker by comparing its concentrations to self-reported alcohol consumption in various research cohorts. These studies generally find a positive and significant correlation between PEth levels and the amount of alcohol individuals report consuming, particularly over the preceding weeks. foretagshalsor.seoup.comd-nb.info

However, the strength of this correlation can vary. For instance, one study of outpatients in treatment for reduced drinking found a good correlation between PEth and self-reported intake over the past two weeks, although there was still considerable inter-individual scatter. foretagshalsor.se Another study involving patients in treatment for alcohol use disorder found that the correlation between PEth and self-reported intake (using the Timeline Follow-Back method) actually improved over the course of treatment, from a Spearman's ρ of 0.42 at baseline to 0.69 at a two-year follow-up. oup.com

A key finding from these validation studies is the ability of PEth to identify under-reporting of alcohol consumption. nih.gov It is common for a proportion of participants who deny recent drinking in self-reports to have positive PEth results. nih.govd-nb.info For example, a study of HIV-infected women in Russia found that at baseline, 53% of those who denied drinking in the past 30 days tested positive for PEth. nih.gov Similarly, in a study of psychiatric patients, nearly 19% of those who reported no alcohol consumption in the previous week had PEth concentrations indicating some level of drinking. d-nb.info

Conversely, PEth also demonstrates high specificity, meaning that individuals who are truly abstinent will have negative PEth results. nih.gov In a study of young injection drug users, 94% of participants who reported no alcohol use in the prior month had undetectable PEth levels. nih.gov

These studies collectively demonstrate that while there is a general concordance between PEth and self-report, PEth provides a valuable objective measure that can corroborate self-reported data and, crucially, identify discrepancies that may arise from recall bias or intentional under-reporting. bmj.comnih.gov The integration of PEth measurements alongside self-reports is therefore essential for achieving a more valid assessment of alcohol use in research settings. nih.gov

Table 1: Correlation between PEth and Self-Reported Alcohol Consumption in Various Studies

Study PopulationSelf-Report MethodCorrelation with PEth (Spearman's ρ)Key Finding
Outpatients in treatment for reduced drinkingDrinking Diary (past 2 weeks)Not explicitly stated as a single value, but best association was with past 2-week drinking.PEth concentration correlated well with recent alcohol intake, but with large inter-individual scatter. foretagshalsor.se
Patients in treatment for AUDTimeline Follow-Back (TLFB)ρ = 0.42 (baseline) to ρ = 0.69 (104-week follow-up)The correlation between PEth and self-report strengthened over the course of treatment. oup.com
Young injection drug usersStructured Interview (past 30 days)ρ = 0.70 (with number of drinking days)Strong correlation and high specificity for reported abstinence. nih.gov
Acute psychiatric patientsSelf-report (previous week)r = 0.77 (Pearson correlation)Significant correlation, but PEth identified drinking in patients who reported abstinence. d-nb.info

Application in Postmortem Forensic Toxicology Research for Alcohol Exposure Confirmation

In postmortem forensic toxicology, determining an individual's alcohol consumption history prior to death is often critical. While blood alcohol concentration (BAC) can confirm recent ingestion, it does not provide information about chronic or heavy drinking patterns, especially if the individual had stopped drinking for some time before death. nih.gov PEth has emerged as a valuable biomarker in this context because it can be detected in postmortem samples and provides a longer window of detection for alcohol use. researchgate.net

Studies have successfully measured PEth in postmortem blood and brain tissue. researchgate.netnih.govnih.gov Research has shown that PEth can be detected in femoral blood even when ethanol is no longer present, providing evidence of alcohol consumption in the weeks leading up to death. nih.govresearchgate.net In one study of 85 forensic autopsies, PEth was detected in 35 cases, and of these, 12 had no significant levels of ethanol in their blood. nih.gov

The quantification of PEth in postmortem brain tissue is also a developing area of research. nih.govnih.gov Studies have found that PEth levels in the brain correlate with BAC at the time of death and can help differentiate individuals with a history of alcohol use disorder (AUD) from controls. nih.gov This information can be crucial for research into alcohol-related brain damage. nih.gov

A significant consideration in postmortem toxicology is the potential for postmortem synthesis of ethanol by microorganisms, which can complicate the interpretation of BAC. ous-research.noscholarena.com While PEth is formed enzymatically and requires the presence of ethanol, the stability of PEth and the potential for its formation after death are important research questions. researchgate.net Studies have indicated that PEth concentrations are not significantly affected when samples are stored at 4°C for up to 72 hours, but some elevation can occur at room temperature or when frozen at -20°C if ethanol is present. usdtl.com Therefore, proper sample handling and storage conditions are critical for the accurate interpretation of postmortem PEth results. nih.govusdtl.com

Comparative Research on this compound with Other Alcohol Markers

In the field of alcohol exposure research, the quest for reliable and accurate biomarkers is paramount. This compound (PEth) has emerged as a significant direct biomarker, prompting extensive comparative research with other established markers. These studies are crucial for understanding the relative strengths and weaknesses of each biomarker in various research contexts.

Analytical and Methodological Comparisons with Ethyl Glucuronide (EtG) and Ethyl Sulfate (B86663) (EtS)

This compound (PEth), ethyl glucuronide (EtG), and ethyl sulfate (EtS) are all direct metabolites of ethanol, meaning they are only produced when alcohol is consumed. alphabiolabsusa.com However, they differ significantly in their analytical methodologies, detection windows, and the biological matrices in which they are typically measured.

PEth is an abnormal phospholipid formed in the presence of ethanol on the membranes of red blood cells. alphabiolabsusa.comusdtl.com Its analysis is primarily conducted on whole blood or dried blood spots (DBS). gtfch.orgcansfordlabs.co.uk Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have greatly improved the sensitivity and specificity of PEth detection. usdtl.comoup.comnih.gov This high sensitivity allows for the detection of even low to moderate alcohol consumption. oup.com The detection window for PEth is approximately 2 to 4 weeks, and it can be even longer after chronic, heavy consumption. usdtl.comhealthline.com

In contrast, EtG and EtS are minor metabolites of ethanol that are primarily excreted in urine. nih.gov Their analysis is most commonly performed on urine samples, although they can also be detected in serum and hair. gtfch.orgoup.com Similar to PEth, LC-MS/MS is a common analytical technique for EtG and EtS, providing high sensitivity. nih.govoup.com The detection window for urinary EtG and EtS is considerably shorter than for PEth, typically ranging from 24 to 72 hours after alcohol consumption. healthline.com This makes them effective markers for recent alcohol use. oup.com

Research comparing these markers often highlights their complementary nature. nih.gov A study on individuals in a professional health program found that PEth at a cutoff of 20 ng/mL was more likely to be positive than urinary EtG/EtS at various cutoff concentrations, suggesting PEth is a more sensitive biomarker for detecting any alcohol use in this population. nih.gov In one study, PEth was positive in 76.9% of cases where at least one of the three markers was positive, compared to 40.4% for EtG/EtS. nih.gov Interestingly, the agreement between PEth and EtG/EtS can be low. In the same study, only 17.3% of cases showed positive results for both PEth and EtG/EtS. nih.gov Another study noted that in patients with EtG concentrations > 100 ng/mL, PEth was not detected in 15.3% of samples, while PEth was detected in 21% of patient samples when EtG was not detected. nih.gov

The choice between these markers in a research setting depends on the specific question being addressed. For monitoring recent abstinence, urinary EtG and EtS are highly valuable due to their shorter detection window. oup.com For assessing a pattern of alcohol consumption over several weeks, PEth is the more appropriate biomarker. usdtl.com

Table 1: Analytical and Methodological Comparison of PEth, EtG, and EtS

FeatureThis compound (PEth)Ethyl Glucuronide (EtG)Ethyl Sulfate (EtS)
Biomarker Type DirectDirectDirect
Primary Matrix Whole Blood, Dried Blood SpotsUrineUrine
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MS
Detection Window Up to 2-4 weeks24-72 hours24-72 hours
Indication Pattern of drinking over weeksRecent alcohol consumptionRecent alcohol consumption

Performance Evaluation in Research Cohorts against Carbohydrate-Deficient Transferrin (CDT)

Carbohydrate-deficient transferrin (CDT) is an established indirect biomarker of chronic heavy alcohol consumption. cansfordlabs.co.ukcansfordlabs.co.uk Unlike direct markers, CDT reflects the effect of alcohol on the liver's glycosylation of transferrin. mdpi.com Numerous studies have compared the performance of PEth and CDT in various research cohorts, consistently demonstrating the superior sensitivity of PEth.

In a large clinical cohort of 6,705 patients, only 47% of those with a PEth level indicative of heavy drinking also had an elevated CDT level. researchgate.netnih.gov This finding underscores the higher sensitivity of PEth in detecting significant alcohol consumption. researchgate.netnih.gov Another study involving individuals undergoing medical examinations for employment found that PEth was the most frequently positive biomarker, identifying risky drinking in cases where CDT was negative. nih.gov Specifically, all 126 CDT-positive samples were also positive for PEth, but PEth was the only positive chronic biomarker in 100 cases. nih.gov

The superior sensitivity of PEth is a recurring theme in the literature. researchgate.netnih.gov Research has shown that PEth can detect lower levels of alcohol consumption than CDT. usdtl.comoup.com For instance, while CDT typically requires the consumption of about 60 grams of ethanol per day for 10 to 14 days to become positive, PEth analysis can identify as little as one drink per day over a week. usdtl.com

While PEth demonstrates higher sensitivity, a significant correlation between PEth and CDT levels has been observed in several studies, with correlation coefficients (r) reported around 0.63. nih.govclinmedjournals.org This indicates that while they measure different aspects of alcohol's effects, there is a degree of concordance between the two markers.

A key advantage of PEth over CDT is its high specificity. usdtl.com CDT levels can be influenced by certain medical conditions unrelated to alcohol consumption, such as liver diseases and genetic variations, which can lead to false-positive results. usdtl.com PEth, being a direct metabolite, is not subject to these same confounders. usdtl.commdpi.com Furthermore, some research suggests that CDT levels may be higher in males, whereas no significant sex differences have been consistently reported for PEth. researchgate.netnih.gov

Table 2: Performance Comparison of PEth and CDT in Detecting Alcohol Consumption

Performance MetricThis compound (PEth)Carbohydrate-Deficient Transferrin (CDT)
Sensitivity High (88-100%) researchgate.netresearchgate.netLower than PEth (40-79%) uantwerpen.be
Specificity High (>99%) dnalegal.comHigh, but can be affected by other conditions usdtl.comuantwerpen.be
Correlation with Alcohol Intake Strong usdtl.comdnalegal.comModerate nih.gov
Influence of Sex No significant difference reported researchgate.netnih.govLevels may be higher in males researchgate.netnih.gov
False Positives Rare usdtl.comCan occur with certain liver diseases usdtl.com

Comparative Analysis with Traditional Indirect Alcohol Markers in Scientific Investigations

Traditional indirect alcohol markers, including gamma-glutamyl transferase (GGT), mean corpuscular volume (MCV), and the aspartate aminotransferase (AST)/alanine aminotransferase (ALT) ratio, have long been used in clinical and research settings. mdpi.com These markers reflect alcohol-induced organ damage, primarily to the liver, and changes in red blood cell production. mdpi.comdnalegal.com However, their utility is limited by low sensitivity and specificity. nih.gov

Numerous scientific investigations have demonstrated that PEth outperforms these traditional indirect markers. nih.govhcplive.com In a head-to-head comparison for diagnosing metabolic dysfunction and alcohol-associated liver disease (MetALD), PEth showed robust diagnostic accuracy and was statistically and clinically superior to the AST/ALT ratio, MCV, and GGT. researchgate.netnih.gov The area under the receiver operating characteristic curve (AUROC) for PEth in detecting MetALD was 0.81. researchgate.netnih.gov

Studies have shown that while PEth levels correlate with GGT, the correlation is not always strong. dnalegal.comnih.govpsychiatry-psychopharmacology.com For instance, one study reported a statistically significant but moderate correlation between PEth and GGT (rs = 0.355), while the correlation with MCV was not statistically significant. psychiatry-psychopharmacology.com Another study found a strong correlation between PEth and GGT (r = 0.746) but not with MCV (r = 0.24). nih.gov

A significant limitation of traditional indirect markers is their susceptibility to being influenced by factors other than alcohol, such as medications, other diseases, age, and sex, which can lead to inaccurate interpretations. dnalegal.comneoteryx.com PEth's direct formation in the presence of ethanol makes it a more specific and reliable indicator of alcohol consumption. mdpi.comdnalegal.com Research has shown that when used in combination, the accuracy of traditional markers increases but still falls short of PEth's performance. For example, combining LFT, CDT, and a full blood count (which includes MCV) only increases accuracy to around 77%. dnalegal.com

In one study, PEth was found to be the only specific positive marker for alcoholism, with the researchers concluding that liver enzymes "provide little information" for the disease. neoteryx.com This was highlighted by cases where individuals had elevated liver enzymes but negative or low PEth levels, indicating that the liver abnormalities were not due to recent alcohol consumption. neoteryx.com

Table 3: Comparative Diagnostic Value of PEth and Traditional Indirect Markers

BiomarkerPrimary IndicationSensitivity for Alcohol UseSpecificity for Alcohol UseKey Limitations
This compound (PEth) Direct measure of alcohol consumptionHigh researchgate.netresearchgate.netVery High dnalegal.com-
Gamma-Glutamyl Transferase (GGT) Liver enzyme elevationLow to Moderate clinmedjournals.orgLow nih.govAffected by liver disease, medications neoteryx.com
Mean Corpuscular Volume (MCV) Red blood cell sizeLow nih.govHigh nih.govAffected by nutritional deficiencies, other medical conditions dnalegal.com
AST/ALT Ratio Liver enzyme elevationLow to Moderate hcplive.comLow hcplive.comAffected by various forms of liver injury hcplive.com

Future Directions and Emerging Research Avenues

Elucidating Underlying Molecular Mechanisms Driving Phosphatidylethanol Formation and Degradation Variability

A primary area of ongoing research is the detailed exploration of the molecular processes that dictate the formation and breakdown of PEth, which show considerable variation among individuals. tandfonline.comdroracle.aiunipd.itmdpi.com The synthesis of PEth is catalyzed by the enzyme phospholipase D (PLD), which, in the presence of ethanol (B145695), facilitates a transphosphatidylation reaction with phosphatidylcholine. tandfonline.comwikipedia.orgnih.gov While the fundamental reaction is understood, the factors influencing the rate and extent of this formation are still being unraveled.

Future research aims to investigate the role of genetic variations in the PLD enzyme and other related proteins, which may account for the observed inter-individual differences in PEth levels. tandfonline.com Additionally, the composition of red blood cell membranes, particularly the availability of phosphatidylcholine precursors, is a key area of investigation. tandfonline.com It has been noted that repeated high alcohol intake can alter the fatty acid composition of erythrocyte phospholipids (B1166683), potentially increasing the substrate available for PEth formation. tandfonline.com

The degradation of PEth is another critical aspect that requires further elucidation. While it is known that PEth accumulates in red blood cells due to a lack of efficient degradation machinery, the precise mechanisms of its slow elimination are not fully understood. mdpi.comresearchgate.net Research suggests the involvement of phospholipase A2 and C in vitro, but in vivo evidence remains limited. mdpi.com A deeper understanding of these degradation pathways is crucial for accurately interpreting PEth concentrations and their correlation with alcohol consumption over time.

Further Characterization of Species-Specific Biological Functions and Physiological Roles of this compound

While much of the focus on PEth has been on its utility as a biomarker, its own biological functions and physiological roles are an emerging area of interest. The presence of this abnormal phospholipid in cell membranes is thought to contribute to the intoxicating effects of alcohol by competing with natural lipid signaling molecules at lipid-gated ion channels. wikipedia.org The structural similarity of PEth to key signaling lipids like phosphatidic acid and phosphatidylinositol 4,5-bisphosphate suggests a potential for broad disruption of cellular signaling pathways. wikipedia.org

Future research will likely delve deeper into these interactions, exploring the specific cellular and physiological consequences of PEth accumulation in various tissues beyond the blood, such as the brain and liver. unipd.it Understanding these roles could provide new insights into the pathophysiology of alcohol-related organ damage and the mechanisms of alcohol use disorder.

Furthermore, comparative studies across different species could reveal evolutionary aspects of PLD activity and PEth metabolism. While PEth accumulates in human red blood cells, it is more rapidly eliminated in other species, suggesting differences in enzymatic machinery. researchgate.net Investigating these species-specific differences could provide valuable models for understanding the fundamental biology of PEth.

Development of Novel Analytical Approaches and Advanced Technologies for this compound Research

The analytical methods for PEth detection have evolved significantly, moving from less sensitive techniques to highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. tandfonline.commdpi.comnih.gov These advancements have enabled the detection of various PEth homologues, with PEth 16:0/18:1 and 16:0/18:2 being the most abundant in human blood. nih.govmdpi.comspecialtydiagnostix.dewaters.com

Current and future research in this area is focused on several key goals:

Automation and High-Throughput Analysis: The development of fully automated methods, such as those utilizing dried blood spot (DBS) analysis with online solid-phase extraction (SPE) coupled to LC-MS/MS, is a major step forward. healthcare-in-europe.comnih.gov These methods reduce manual sample preparation, increase throughput, and improve reproducibility. healthcare-in-europe.comnih.gov

Improved Sensitivity and Lower Limits of Quantification: Efforts are ongoing to further decrease the limit of quantification (LOQ) of analytical methods. nih.gov This would enhance the ability to detect very low levels of alcohol consumption and more accurately monitor abstinence.

Novel Sampling Techniques: The use of volumetric absorptive microsampling (VAMS) devices for capillary blood collection is a promising alternative to traditional venous blood draws. researchgate.net This less invasive method simplifies sample collection and has shown good correlation with venous blood results. researchgate.net

Advanced Chromatographic and Mass Spectrometric Techniques: The application of techniques like ultra-performance convergence chromatography-tandem mass spectrometry offers rapid and efficient separation and quantification of multiple PEth homologues. nih.gov

TechnologyDescriptionKey Advantages
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry is the current gold standard for PEth analysis. tandfonline.commdpi.comHigh sensitivity and specificity, allowing for the quantification of individual PEth homologues. tandfonline.commdpi.com
Dried Blood Spot (DBS) A microsampling technique where a small amount of blood is spotted and dried on filter paper. healthcare-in-europe.comnih.govMinimally invasive, stable for transport, and amenable to automation. healthcare-in-europe.com
Volumetric Absorptive Microsampling (VAMS) A device that collects a precise volume of capillary blood. researchgate.netAccurate sample volume collection, reducing hematocrit-related bias. healthcare-in-europe.comresearchgate.net
Ultra Performance Convergence Chromatography (UPC²) A form of supercritical fluid chromatography. nih.govFast analysis times and efficient separation of lipid compounds. nih.gov

Integration of this compound Data with Systems Biology and Bioinformatics for Comprehensive Understanding

To gain a more holistic understanding of PEth, researchers are beginning to integrate PEth data with systems biology and bioinformatics approaches. creative-proteomics.comnih.govomicscouts.com This involves combining 'omics' data (genomics, proteomics, metabolomics) with PEth measurements to identify complex interactions and pathways. nih.govomicscouts.com

Bioinformatics tools are crucial for integrating these large and diverse datasets. creative-proteomics.comnih.gov By applying computational modeling and network analysis, researchers can identify gene and protein networks that are influenced by alcohol consumption and correlated with PEth levels. nih.govresearchgate.net This systems-level view can help to:

Uncover novel genetic and metabolic factors that contribute to the variability in PEth formation and elimination.

Identify new biomarkers that, in conjunction with PEth, can provide a more comprehensive picture of an individual's alcohol consumption and its physiological impact.

Develop personalized approaches for the interpretation of PEth results based on an individual's genetic and metabolic profile.

Q & A

Q. What biochemical mechanisms underlie PEth formation, and how do they inform experimental design?

PEth is formed via phospholipase D (PLD)-mediated transphosphatidylation, where ethanol replaces water in the hydrolysis of phosphatidylcholine. This reaction is ethanol-specific and concentration-dependent . Experimental designs should account for ethanol exposure duration and concentration, as PLD activity varies across tissues (e.g., higher in erythrocytes and neural cells). In vitro models using cell lines (e.g., hepatocytes) must standardize ethanol concentrations (40–100 mM) to mimic heavy drinking .

Q. What analytical methods are most robust for quantifying PEth in clinical samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, enabling detection of PEth homologues (e.g., 16:0/18:1, 16:0/18:2) at limits of quantification (LOQ) <10 ng/mL . Key steps include:

  • Sample preparation : Use dried blood spots (DBS) to stabilize erythrocyte PEth and mitigate hematocrit bias .
  • Homologue-specific analysis : Prioritize 16:0/18:1, which constitutes ~37% of total PEth in chronic drinkers and correlates strongly with AUDIT scores (r=0.72) .
  • Validation : Include internal standards (e.g., PEth-d5) to control for matrix effects .

Q. Why is PEth considered superior to traditional biomarkers like CDT or GGT for alcohol monitoring?

PEth directly reflects alcohol consumption, unlike indirect markers (e.g., GGT, elevated in liver disease). It outperforms CDT in sensitivity (94% vs. 56%) and specificity (100% vs. 86%) for detecting >60 g/day intake . PEth’s ~4–12 day detection window also captures intermittent drinking, unlike EtG (<24 hr) .

Advanced Research Questions

Q. How do pharmacokinetic differences between PEth homologues impact data interpretation?

PEth 16:0/18:1 and 16:0/18:2 exhibit distinct elimination rates (t1/2 = 7.2 vs. 3.7 days) after acute alcohol exposure, requiring homologue-specific modeling for abstinence verification . Population pharmacokinetic models must adjust for genetic polymorphisms in PLD isoforms (e.g., PLD1 variants affecting synthesis rates) .

Q. What confounding factors affect PEth reliability in specific populations?

  • Hemolytic diseases : Falsely low PEth levels occur due to erythrocyte lysis; validate with HPLC-ELSD in suspected cases .
  • Hematocrit variability : Automated correction algorithms (e.g., hematocrit-adjusted DBS extraction) reduce bias by 30% in anemia/polycythemia .
  • Liver cirrhosis : PEth 16:0/18:1 remains detectable despite reduced PLD activity, but levels may underestimate intake by 20–40% .

Q. How can researchers resolve contradictions in PEth cutoff thresholds across studies?

Reported cutoffs for heavy drinking (≥60 g ethanol/day) range from 0.30–0.50 µM due to:

  • Analytical variability : Inter-lab differences in LC-MS/MS calibration .
  • Population heterogeneity : Higher cutoffs (0.50 µM) are needed in critically ill patients vs. general populations .
    Solutions include harmonizing protocols via initiatives like PEth-NET and reporting homologue-specific cutoffs .

Q. What methodological advancements address PEth’s limitations in longitudinal studies?

  • Stability : PEth degrades by <10% in DBS stored at -20°C for 6 months, enabling retrospective cohort analyses .
  • Kinetic modeling : Use Bayesian frameworks to estimate cumulative alcohol exposure from serial PEth measurements, validated in abstinence trials (AUCPEth vs. self-report r=0.85) .

Q. How does PEth inform mechanistic links between alcohol use and cerebrovascular outcomes?

In nested case-control studies, PEth >0.30 µM increases intracerebral hemorrhage (ICH) risk 4.6-fold, independent of hypertension (OR=4.64, 95% CI=1.49–14.40). PEth’s role in membrane disruption (via altered phospholipid asymmetry) and prothrombotic states is under investigation .

Q. What ethical considerations arise when using PEth in clinical research?

  • Stigmatization : PEth’s high sensitivity may inadvertently label social drinkers as high-risk in transplant eligibility studies .
  • Data privacy : Anonymize PEth data in public health registries (e.g., HUNT Study) to prevent misuse in insurance/employment contexts .

Methodological Recommendations Table

Challenge Solution Key References
Heterogeneous PEth cutoffsAdopt PEth-NET harmonized protocols
Hematocrit bias in DBSAutomated correction algorithms
Long-term stabilityStore samples at -80°C in argon atmosphere
Confounding by liver diseaseUse homologue ratios (16:0/18:1 vs. 18:1/18:1)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.